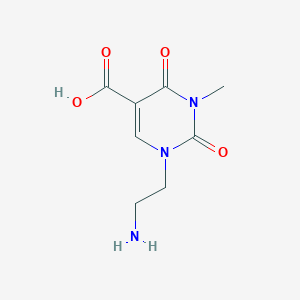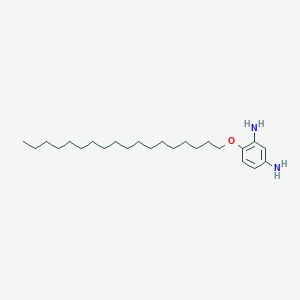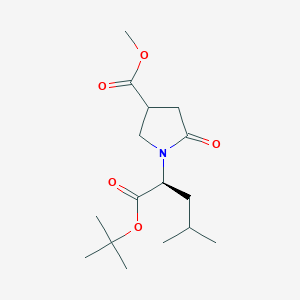![molecular formula C15H12N4O2S B14881629 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B14881629.png)
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide is a heterocyclic compound that features a pyridazine ring fused with a thiophene ring
Preparation Methods
The synthesis of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiophene derivatives with hydrazine derivatives under controlled conditions. Industrial production methods may involve optimization of these reactions to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, often using reagents like halides or amines under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include other pyridazine and thiophene derivatives, such as:
- 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid
- 3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanoic acid
- N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
Compared to these compounds, 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide may exhibit unique properties due to the presence of the pyridin-3-yl group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H12N4O2S |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C15H12N4O2S/c20-14(17-11-3-1-7-16-9-11)10-19-15(21)6-5-12(18-19)13-4-2-8-22-13/h1-9H,10H2,(H,17,20) |
InChI Key |
CRIXVRZHSLIZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(prop-2-en-1-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881548.png)
![3-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14881551.png)

![(2Z)-3-{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B14881558.png)
![2-((6-(azepan-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B14881560.png)









